molecular formula C23H24N4O3 B2640793 1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 2034417-51-9

1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide

Cat. No.: B2640793
CAS No.: 2034417-51-9
M. Wt: 404.47
InChI Key: JJUIAJWGSHZXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide is a synthetic organic compound. It features a pyrrolidine ring, a pyrazole moiety, and a methoxyphenyl group, making it a molecule of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-methoxybenzaldehyde, phenylhydrazine, and ethyl acetoacetate. The synthesis could involve:

  • Formation of the pyrazole ring through the reaction of phenylhydrazine with ethyl acetoacetate.
  • Formation of the pyrrolidine ring via cyclization reactions.
  • Coupling of the pyrazole and pyrrolidine intermediates under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural features, which might interact with biological targets.

    Industry: Use in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-[2-(4-phenylpyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-30-21-9-7-20(8-10-21)27-16-18(13-22(27)28)23(29)24-11-12-26-15-19(14-25-26)17-5-3-2-4-6-17/h2-10,14-15,18H,11-13,16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUIAJWGSHZXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.